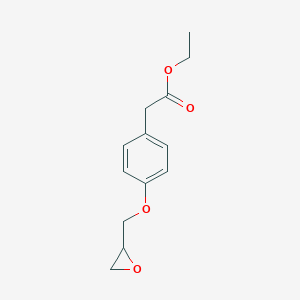

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHLDJPUZBXUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90536888 | |

| Record name | Ethyl {4-[(oxiran-2-yl)methoxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76805-25-9 | |

| Record name | Ethyl {4-[(oxiran-2-yl)methoxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90536888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Introduction

4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, also known as Ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive epoxide (oxirane) ring, an aromatic core, and an ethyl ester moiety. This unique combination makes it a valuable intermediate for synthesizing a range of more complex molecules. The epoxide group is susceptible to nucleophilic ring-opening reactions, while the ester can be hydrolyzed or transesterified, providing two distinct handles for chemical modification.

In the pharmaceutical industry, this compound serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), particularly beta-blockers, which are used to manage cardiovascular diseases. The glycidyl ether portion of the molecule is a common structural motif in this class of drugs. This guide provides a comprehensive overview of a reliable synthesis protocol, the underlying chemical principles, and a detailed characterization workflow to ensure the identity and purity of the final product.

Chemical Structure and Properties

-

Chemical Name: this compound[1]

-

CAS Number: 76805-25-9[1]

-

Molecular Formula: C₁₃H₁₆O₄

-

Molecular Weight: 236.26 g/mol

Caption: Chemical Structure of the Target Compound.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Retrosynthetic Analysis: A logical disconnection of the target molecule at the ether linkage points to two primary precursors: Ethyl 4-hydroxyphenylacetate and an epoxide-containing electrophile, typically epichlorohydrin .

Mechanism: The synthesis proceeds in two key steps:

-

Deprotonation: The phenolic hydroxyl group of Ethyl 4-hydroxyphenylacetate is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack (Sₙ2): The resulting phenoxide anion attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride leaving group in an Sₙ2 reaction.[2] This step forms the desired ether linkage and preserves the epoxide ring.

The use of a polar aprotic solvent like N,N-dimethylformamide (DMF), acetone, or acetonitrile is preferred as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.[3]

Caption: Overall Synthesis and Analysis Workflow.

Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. All hazardous materials should be handled according to established safety procedures.

Materials and Reagents:

-

Epichlorohydrin (1.2 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting ester).

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously.

-

Addition of Electrophile: Add epichlorohydrin (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (Ethyl 4-hydroxyphenylacetate) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane:ethyl acetate 9:1 to 4:1), is effective for isolating the pure product.

-

Final Product: The fractions containing the pure product (identified by TLC) are combined and the solvent is evaporated to yield this compound as a colorless or pale yellow oil.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.18 | d, J ≈ 8.7 Hz | 2H | Aromatic H (ortho to -CH₂COOEt) |

| ~ 6.88 | d, J ≈ 8.7 Hz | 2H | Aromatic H (ortho to -OCH₂) |

| ~ 4.15 | q, J ≈ 7.1 Hz | 2H | -OCH₂ CH₃ (Ester) |

| ~ 4.19 | dd, J≈11.0, 3.1 Hz | 1H | Ar-OCH H-CH (Glycidyl) |

| ~ 3.95 | dd, J≈11.0, 5.7 Hz | 1H | Ar-OCHH -CH (Glycidyl) |

| ~ 3.55 | s | 2H | Ar-CH₂ -COOEt |

| ~ 3.35 | m | 1H | -OCH₂-CH -CH₂O (Oxirane) |

| ~ 2.90 | dd, J≈4.9, 4.1 Hz | 1H | -CH-CH HO (Oxirane) |

| ~ 2.74 | dd, J≈4.9, 2.6 Hz | 1H | -CH-CHH O (Oxirane) |

| ~ 1.25 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ (Ester) |

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171.5 | C =O (Ester) |

| ~ 157.8 | Aromatic C -O |

| ~ 130.3 | Aromatic C H |

| ~ 127.5 | Aromatic quaternary C |

| ~ 114.8 | Aromatic C H |

| ~ 69.8 | Ar-OCH₂ - (Glycidyl) |

| ~ 60.8 | -OCH₂ CH₃ (Ester) |

| ~ 50.1 | -OCH₂-CH - (Oxirane) |

| ~ 44.7 | CH₂ O (Oxirane) |

| ~ 40.4 | Ar-CH₂ -COOEt |

| ~ 14.2 | -OCH₂CH₃ (Ester) |

Table 3: Key Infrared (IR) Spectroscopy Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2980-3050 | C-H Stretch (sp²) | Aromatic |

| ~ 2870-2960 | C-H Stretch (sp³) | Aliphatic |

| ~ 1735 | C=O Stretch | Ethyl Ester |

| ~ 1610, 1515 | C=C Stretch | Aromatic Ring |

| ~ 1245 | C-O Stretch (Aryl Ether) | Ether |

| ~ 1175 | C-O Stretch | Ester |

| ~ 915, 840 | Asymmetric/Symmetric Ring | Epoxide |

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS)

-

Expected Ion: [M+Na]⁺ at m/z 259.09, [M+H]⁺ at m/z 237.11

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed for final purity assessment.

-

Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product, with purity typically >95%.

Safety and Handling

-

Epichlorohydrin: Is a toxic, corrosive, and carcinogenic substance. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of this compound via Williamson ether synthesis is a robust and efficient method, utilizing readily available starting materials.[7][8] The protocol described herein, involving the reaction of Ethyl 4-hydroxyphenylacetate with epichlorohydrin in the presence of potassium carbonate, provides a reliable pathway to the target molecule. The comprehensive characterization data supplied in this guide, including NMR, IR, and MS benchmarks, serves as a crucial tool for researchers to verify the structural integrity and purity of their synthesized product, ensuring its suitability for subsequent applications in drug discovery and materials science.

References

- The Royal Society of Chemistry. (n.d.). Table of Contents.

- The Royal Society of Chemistry. (2014). Supporting information.

-

Joucla, L., et al. (2013). Vanillin-derived building-blocks for polymer chemistry: a platform for biobased polymers. Green Chemistry, 15(7), 1958-1971. Available from: [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester.

- iChemical. (n.d.). This compound, CAS No. 76805-25-9.

- Santa Cruz Biotechnology, Inc. (n.d.). 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester.

- ChemicalBook. (n.d.). This compound | 76805-25-9.

-

NIST. (n.d.). Benzeneacetic acid, α-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- ChemicalBook. (n.d.). Ethyl phenylacetate synthesis.

- ChemicalBook. (n.d.). This compound CAS#: 76805-25-9.

-

NIST. (n.d.). Benzeneacetic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Adams, R., & Thal, A. F. (n.d.). Ethyl phenylacetate. Organic Syntheses, Coll. Vol. 1, p.270 (1941); Vol. 2, p.27 (1922). Available from: [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data.

- ChemSrc. (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum.

- Google Patents. (n.d.). US6562983B1 - Process for the preparation of alkyl 4[2-(phthalimido)ethoxy]-acetoacetate.

-

NIST. (n.d.). Benzeneacetic acid, 4-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- US EPA. (n.d.). Benzeneacetic acid, 4-hydroxy-, ethyl ester - Substance Details.

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

- SIELC Technologies. (n.d.). Benzeneacetic acid, 4-methoxy-.

- Romano, K. (2007). Reaction of epichlorohydrin and epibromohydrin with synthetic DNA oligomers. Macalester College.

- Scholars Research Library. (n.d.). Design, synthesis and pharmacological evaluation of substituted benzeneacetic acid ester derivatives.

- CP Lab Safety. (n.d.). Ethyl 4-Hydroxyphenylacetate, 25 grams.

-

NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- US EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- Google Patents. (n.d.). US8802873B2 - Process for the manufacture of epichlorohydrin.

- ResearchGate. (n.d.). Scheme 1: Outline for the synthesis of....

-

Yulianti, E., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Molekul, 19(2). Available from: [Link]

-

NIST. (n.d.). Benzeneacetic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- SpectraBase. (n.d.). Benzeneacetic acid, .alpha.-(acetylamino)-3-methoxy-5-[2-methoxy-5-(2-methoxy-2-oxoethyl) phenoxy]-4-methyl-, methyl ester.

-

NIST. (n.d.). Benzeneacetic acid, 4-hydroxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- SpectraBase. (n.d.). Benzeneacetic acid, .alpha.-ethyl-, methyl ester.

- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce, National Bureau of Standards.

- MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.

Sources

- 1. This compound | 76805-25-9 [amp.chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. "Reaction of epichlorohydrin and epibromohydrin with synthetic DNA olig" by Keith Romano [digitalcommons.colby.edu]

- 7. Benzeneacetic acid, 4-hydroxy-, ethyl ester [webbook.nist.gov]

- 8. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester (CAS No. 76805-25-9). This bifunctional molecule, featuring a reactive epoxide ring and an ethyl ester moiety, is of significant interest in synthetic organic chemistry and pharmaceutical sciences, notably as a known impurity in the manufacturing of the beta-blocker Metoprolol.[1][2] This guide will delve into the structural characteristics, spectroscopic signature, and the distinct reactivity of its functional groups. Detailed discussions on its synthesis, potential chemical transformations, and its relevance in the context of pharmaceutical quality control are presented. The information herein is intended to equip researchers and drug development professionals with the fundamental knowledge required for the effective handling, analysis, and strategic utilization of this compound.

Introduction and Molecular Overview

This compound is a substituted phenylacetate derivative characterized by the presence of a glycidyl ether at the para position of the benzene ring. Its molecular structure presents two key reactive centers: the strained three-membered oxirane (epoxide) ring and the ethyl ester functional group. This dual reactivity makes it a versatile, albeit potentially problematic, molecule in chemical syntheses.

Chemical Identity and Physical Properties

A summary of the key identifiers and physical properties of this compound is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 76805-25-9 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₆O₄ | [1][2][3][4] |

| Molecular Weight | 236.26 g/mol | [1][2][3][4] |

| Appearance | Yellow Oil | [3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3] |

| Synonyms | Ethyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate, Metoprolol Epoxy Ester Impurity | [3][4] |

Synthesis and Formation

The primary synthetic route to this compound involves the Williamson ether synthesis. This well-established reaction provides an efficient means of coupling a phenolic hydroxyl group with an epoxide-containing electrophile.

Proposed Synthetic Pathway

The most logical and industrially relevant synthesis is the alkylation of ethyl 4-hydroxyphenylacetate with epichlorohydrin in the presence of a base.[5] The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of epichlorohydrin, displacing the chloride leaving group.

Figure 1: Proposed synthesis of this compound.

Formation as a Pharmaceutical Impurity

In the synthesis of Metoprolol, a key intermediate is 4-(2-methoxyethyl)phenol. If the starting material contains residual ethyl 4-hydroxyphenylacetate, or if there are side reactions involving related precursors, the formation of this compound can occur under the conditions used for the glycidylation step. Its presence as an impurity is of regulatory concern, necessitating robust analytical methods for its detection and quantification in the final active pharmaceutical ingredient (API).[1][2][3]

Chemical Reactivity

The reactivity of this molecule is dictated by its two primary functional groups: the epoxide ring and the ethyl ester. These groups can react independently, allowing for a range of chemical transformations.

Reactions of the Epoxide Ring

The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions by a variety of nucleophiles. These reactions can be catalyzed by either acid or base, with the regioselectivity of the attack being a key consideration.

-

Base-Catalyzed Ring Opening: Under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide (Sɴ2-type reaction).

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The nucleophile will then attack the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

A critical reaction in the context of Metoprolol synthesis is the ring-opening of a related glycidyl ether by isopropylamine. A similar reaction can be expected for this compound.

Figure 2: Nucleophilic ring-opening of the epoxide with isopropylamine.

Reactions of the Ethyl Ester Group

The ethyl ester moiety is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

-

Transesterification: In the presence of an alcohol and an acid or base catalyst, the ethyl group can be exchanged for another alkyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Figure 3: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Analytical Characterization

A comprehensive analytical characterization is essential for the identification and quantification of this compound, particularly in the context of pharmaceutical quality control. Suppliers of this compound as a reference standard typically provide a suite of analytical data.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl ester group (a quartet and a triplet), the methylene protons of the acetate side chain, and the protons of the glycidyl ether moiety, including the distinct signals of the oxirane ring protons.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the epoxide ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester (typically around 1735-1750 cm⁻¹), C-O stretching of the ether and ester groups, and the characteristic vibrations of the epoxide ring.[6]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the molecular weight of the compound (236.26 g/mol ) and characteristic fragmentation patterns related to the loss of the ethoxy group, the glycidyl group, and other fragments.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation and quantification of this impurity in Metoprolol samples.[2][3] Reversed-phase columns are commonly used, often in combination with UV detection.

-

Thin-Layer Chromatography (TLC): TLC can be employed for rapid qualitative analysis and monitoring of reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound, based on established chemical principles for analogous compounds.

Synthesis of this compound

Materials:

-

Ethyl 4-hydroxyphenylacetate

-

Epichlorohydrin

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of ethyl 4-hydroxyphenylacetate in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the suspension vigorously and add epichlorohydrin dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Nucleophilic Ring-Opening with Isopropylamine

Materials:

-

This compound

-

Isopropylamine

-

Isopropanol

Procedure:

-

Dissolve this compound in isopropanol.

-

Add an excess of isopropylamine to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent and excess isopropylamine under reduced pressure.

-

The resulting crude product can be purified by column chromatography or crystallization.

Hydrolysis of the Ethyl Ester

Materials:

-

This compound

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

Procedure:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the ester is fully consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Conclusion

This compound is a molecule of significant academic and industrial relevance. Its bifunctional nature allows for a diverse range of chemical transformations, making it a potentially useful building block in organic synthesis. However, its primary significance currently lies in its role as a process-related impurity in the manufacture of Metoprolol. A thorough understanding of its synthesis, reactivity, and analytical characterization is therefore paramount for ensuring the quality and safety of this widely used pharmaceutical. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers working with this compound.

References

-

Metoprolol EP Impurity M - Allmpus. (n.d.). Retrieved from [Link]

-

Metoprolol-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Metoprolol Epoxy Ester Impurity | 76805-25-9 - SynThink Research Chemicals. (n.d.). Retrieved from [Link]

-

Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. (2014, May 6). Agilent. Retrieved from [Link]

-

Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). (2021, March 1). ACG Publications. Retrieved from [Link]

-

Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. (2025). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. (2015). PubMed. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

Sources

- 1. Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. analysis.rs [analysis.rs]

- 4. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester: A Genotoxically-Alert Impurity in Metoprolol Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 4-(2-Oxiranylmethoxy)benzeneacetic acid ethyl ester (CAS No. 76805-25-9), a critical process-related impurity associated with the synthesis of the beta-blocker metoprolol. Due to the presence of a reactive epoxide moiety, this compound is classified as a structural alert for genotoxicity, demanding rigorous control and characterization. This document delineates the chemical identity, toxicological significance, and probable synthetic origins of this impurity. Furthermore, it presents a robust analytical control strategy, including a detailed HPLC-UV method protocol and a validation framework aligned with ICH guidelines. The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary expertise to effectively manage this potentially genotoxic impurity, ensuring the safety and quality of metoprolol active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Impurity Control in Metoprolol

Metoprolol is a widely prescribed beta1-selective adrenoceptor blocking agent used in the treatment of hypertension, angina, and heart failure.[1][2] The efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its API.[1] The manufacturing process of an API can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[3] While most impurities are controlled to acceptable levels based on their potential to affect the API's stability or general toxicity, a specific class of impurities warrants far greater scrutiny: genotoxic impurities (GTIs).

GTIs are compounds that can induce genetic mutations or chromosomal damage by reacting directly with DNA.[4] Because of their potential to act as carcinogens even at trace levels, regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent guidelines for their control, most notably the ICH M7 guideline.[3] A key concept in this framework is the Threshold of Toxicological Concern (TTC), which sets a default acceptable intake for most genotoxic impurities at 1.5 µ g/day , a level associated with a negligible lifetime cancer risk.[4][5]

This guide focuses on a specific metoprolol-related impurity, this compound, which contains a functional group that raises a significant toxicological flag.

Chemical Profile and Toxicological Assessment

A thorough understanding of an impurity's chemical nature is the foundation of any control strategy.

Chemical Identity

| Property | Value |

| Chemical Name | This compound[6][7] |

| Synonyms | Ethyl [4-(2,3-epoxypropan-1yl)oxyphenyl]acetate, Metoprolol Epoxy Ester Impurity[8][9][10] |

| CAS Number | 76805-25-9[6][9][10] |

| Molecular Formula | C₁₃H₁₆O₄[6][7][9] |

| Molecular Weight | 236.26 g/mol [6][7][9] |

| Appearance | Yellow Oil[7] |

The Epoxide Moiety: A Structural Alert for Genotoxicity

The defining feature of this impurity is its oxirane (epoxide) ring. Epoxides are a well-documented class of compounds that are considered structural alerts for genotoxicity.[3][11]

Causality of Genotoxicity: The three-membered epoxide ring is highly strained and therefore electrophilic. This makes it susceptible to nucleophilic attack by biological macromolecules, including the nitrogenous bases of DNA. This covalent binding, or alkylation, can disrupt the normal structure and function of DNA, leading to mutations during replication and potentially initiating carcinogenesis.[4][12] Due to this mechanistic concern, any impurity containing an epoxide functional group must be treated as potentially genotoxic until proven otherwise through rigorous toxicological testing (e.g., an Ames test).[11]

Origin and Formation Pathways

Understanding the synthetic origin of an impurity is crucial for implementing effective process controls. This compound is not a degradation product of metoprolol but rather a process-related impurity, likely an unreacted intermediate from a synthetic route for metoprolol or a related compound.

A plausible synthetic pathway involves the Williamson ether synthesis, a common method for preparing glycidyl ethers. The reaction would proceed by reacting Ethyl 4-hydroxyphenylacetate with epichlorohydrin under basic conditions.

Sources

- 1. analysis.rs [analysis.rs]

- 2. rjptonline.org [rjptonline.org]

- 3. pharmtech.com [pharmtech.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 76805-25-9 [amp.chemicalbook.com]

- 8. drjcrbio.com [drjcrbio.com]

- 9. Metoprolol Epoxy Ester Impurity [saitraders.co.in]

- 10. Metoprolol Epoxy Ester Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

IUPAC name and CAS number for "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

An In-Depth Technical Guide to Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate, a key chemical intermediate. It covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, its critical role in pharmaceutical manufacturing, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate is a bifunctional molecule featuring both an ester and a reactive epoxide ring. This structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.

-

IUPAC Name : ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate[1][2]

-

Synonyms : 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, Metoprolol Epoxy Ester Impurity, Ethyl [4-(2,3-epoxypropan-1yl)oxyphenyl]acetate[1][2][4]

The key physicochemical properties are summarized in the table below. It is important to note that as a specialized research chemical, extensive physical data like boiling and melting points are not widely published.

| Property | Value | Source(s) |

| Appearance | Powder | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [2][3] |

| Storage | Store at 2-8 °C in a well-closed container | [3][4] |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Density | Data not available | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate is most commonly achieved via a Williamson ether synthesis. This classic O-alkylation method involves the reaction of a phenoxide with an alkyl halide. In this case, the phenolic hydroxyl group of a starting ester is deprotonated to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of epichlorohydrin.

The epoxide ring of epichlorohydrin is a strained three-membered ring, making it susceptible to nucleophilic attack and ring-opening.[5][6] The choice of a weak base and a polar aprotic solvent is critical to favor the desired Sₙ2 reaction pathway and prevent unwanted side reactions.

Experimental Protocol

This protocol is based on established methods for the O-alkylation of phenols with epichlorohydrin.[7][8]

Materials:

-

Ethyl 4-hydroxyphenylacetate (1.0 eq.)[9]

-

Epichlorohydrin (1.5 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-hydroxyphenylacetate (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).

-

Stir the mixture until the starting material is fully dissolved.

-

Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.) to the solution. The K₂CO₃ acts as the base to deprotonate the phenol, forming the potassium phenoxide in situ. It is a moderately strong base, which is sufficient for this reaction without being so harsh as to promote side reactions.[7]

-

Stir the resulting suspension at room temperature for approximately 30 minutes.

-

Slowly add Epichlorohydrin (1.5 eq.) to the reaction mixture dropwise. The use of a slight excess of epichlorohydrin ensures the complete consumption of the more valuable phenolic starting material.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Application in Drug Development: A Metoprolol Intermediate

The primary and most significant application of Ethyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate is its role as a key intermediate in the synthesis of Metoprolol and its analogues.[1][3][10] Metoprolol is a selective β₁ receptor blocker widely prescribed to treat cardiovascular conditions such as hypertension (high blood pressure) and angina.[7]

The structure of the title compound contains the core aromatic ring and ester group, but most importantly, it possesses the reactive epoxide (oxirane) ring. This epoxide is the electrophilic site for the crucial step in forming the final drug: a nucleophilic ring-opening reaction with isopropylamine. This reaction introduces the (isopropylamino)propan-2-ol side chain, which is the pharmacophore responsible for β-adrenergic receptor blockade. The ester group can then be modified or reduced in subsequent steps to yield the final active pharmaceutical ingredient (API).

Logical Relationship in Metoprolol Synthesis

Caption: Role as an intermediate in beta-blocker synthesis.

Safety and Handling

While the specific Material Safety Data Sheet (MSDS) for this compound indicates that potential health effects are not fully characterized, standard laboratory precautions for handling reactive organic chemicals should be strictly followed.[1] The information below is a guideline based on the available MSDS and general chemical safety principles.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][11]

-

Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

-

Handling : Avoid contact with skin and eyes. Prevent dust formation during handling. Use spark-proof tools and take precautionary measures against static discharge.[1][12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[11] Recommended storage is at 2-8 °C.[3][4]

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.[1]

-

Eye Contact : Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[1]

-

Ingestion : Do not induce vomiting. Seek immediate medical attention.[1]

-

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[11]

Disclaimer : This product is intended for research and development use only. The information provided here is a guide and does not purport to be all-inclusive. Always consult the specific, most current Safety Data Sheet (SDS) for this compound before handling.[1]

References

- KM Pharma Solution Private Limited. (n.d.). MSDS - Metoprolol Epoxy Ester Impurity.

- Chemsrc. (2025). 2-(4-(OXIRAN-2-YLMETHOXY)PHENYL)ETHANOL | CAS#:104857-48-9.

- Sai Traders. (n.d.). Nlt 95% Powder Metoprolol Epoxy Ester Impurity, Analytical Grade, 76805-25-9. IndiaMART.

- Adams, R., & Thal, A. F. (n.d.). Ethyl Phenylacetate. Organic Syntheses.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyclohexylmethanol.

- Anonymous. (2023). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Dihydroxyterephthalic acid.

-

Melgar-Fernández, R., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-4. Retrieved from [Link]

- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Iron-55 Radioactivity Standard.

- KM Pharma Solution Private Limited. (2025). CERTIFICATE OF ANALYSIS - Metoprolol Epoxy Ester Impurity.

- Allmpus. (n.d.). Metoprolol EP Impurity M.

- Yi, X., et al. (n.d.). Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry.

- Fadlan, A., et al. (n.d.). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology.

- PrepChem.com. (n.d.). Synthesis of ethyl phenylacetate.

- CN103102281A - Synthesis method of metoprolol succinate. (n.d.). Google Patents.

- The Royal Society of Chemistry. (2012). Green Chemistry.

- Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities.

-

PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. National Institutes of Health. Retrieved from [Link]

- Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology.

- Springer. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives.

- Gurjar, M. K., et al. (1990). A New Route to (±) Metoprolol. Synthetic Communications, 20(22), 3489-3496.

- Romano, K. (n.d.). Reaction of epichlorohydrin and epibromohydrin with synthetic DNA oligomers.

-

ResearchGate. (n.d.). Behavior of epichlorohydrin catalytic acidolysis reaction with the variation of solvent polarity. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol. Retrieved from [Link]

Sources

- 1. kmpharma.in [kmpharma.in]

- 2. indiamart.com [indiamart.com]

- 3. One moment, please... [allmpus.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. "Reaction of epichlorohydrin and epibromohydrin with synthetic DNA olig" by Keith Romano [digitalcommons.colby.edu]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 9. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. media.adeo.com [media.adeo.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Solubility and stability of "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester"

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Executive Summary

This compound is a pivotal intermediate in contemporary pharmaceutical synthesis. Its molecular architecture, featuring a reactive epoxide ring and a hydrolyzable ester functional group, presents unique challenges and opportunities in process development and drug manufacturing. A comprehensive understanding of its solubility and stability is not merely an academic exercise but a critical prerequisite for ensuring reaction efficiency, purity of active pharmaceutical ingredients (APIs), and the overall safety and efficacy of the final drug product. This guide provides a detailed exploration of these crucial parameters, grounded in fundamental chemical principles and authoritative regulatory guidelines. We present not just protocols, but the strategic thinking behind them, empowering researchers to make informed decisions in their laboratory and scale-up operations.

Introduction: The Significance of a Key Intermediate

The utility of this compound lies in its bifunctional nature. The oxirane (epoxide) moiety is a potent electrophile, susceptible to ring-opening by a variety of nucleophiles, a reaction that forms the basis for the synthesis of numerous beta-blockers and other pharmaceuticals. The ethyl ester provides a handle for further molecular modifications or can be hydrolyzed to the corresponding carboxylic acid. The successful manipulation of this molecule hinges on a delicate balance – leveraging its reactivity while preventing unwanted degradation. This guide will provide the foundational knowledge to achieve that balance.

Solubility Profile: A Strategic Approach to Solvent Selection

The solubility of an intermediate dictates its reaction kinetics, purification strategy, and ease of handling. A thorough understanding of its solubility in various solvent systems is therefore essential.

Theoretical Framework: Predicting Solubility

The structure of this compound incorporates both lipophilic (benzene ring, ethyl chain) and polar (ether, epoxide, ester) functionalities. This amphiphilic character suggests a nuanced solubility profile:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane are expected to be excellent choices. Their polarity can solvate the polar groups of the molecule, while their aprotic nature prevents unwanted reactions with the epoxide ring.

-

Moderate Solubility in Alcohols: Methanol and ethanol can act as hydrogen bond acceptors and donors, interacting with the ether and ester oxygens. However, their protic nature poses a risk of epoxide ring-opening, especially in the presence of acidic or basic catalysts.

-

Low Solubility in Non-Polar Solvents: While the aromatic ring provides some affinity for solvents like hexane and toluene, the polar functional groups will limit overall solubility.

-

Very Low Solubility in Water: The lack of significant hydrogen bond donating capabilities and the large hydrophobic surface area predict poor aqueous solubility.

Experimental Protocol: Quantitative Solubility Determination

A robust, quantitative understanding of solubility is achieved through equilibrium solubility experiments followed by a suitable analytical quantification method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess of the compound to a known volume of each test solvent (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane).

-

Equilibrate the vials at a controlled temperature (e.g., 25 °C) on a shaker for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and perform a precise dilution with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated reversed-phase HPLC method with UV detection.

-

Calculate the concentration of the compound in the original supernatant by back-calculation from the calibration curve, accounting for the dilution factor.

-

Workflow for Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

Representative Solubility Data

The following table presents expected solubility ranges. Actual values must be determined experimentally.

| Solvent | Solvent Class | Expected Solubility (mg/mL) |

| Dichloromethane | Polar Aprotic | > 100 |

| Ethyl Acetate | Polar Aprotic | > 100 |

| Acetone | Polar Aprotic | > 100 |

| Acetonitrile | Polar Aprotic | 50 - 100 |

| Ethanol | Polar Protic | 20 - 50 |

| Methanol | Polar Protic | 20 - 50 |

| Toluene | Non-Polar | 5 - 20 |

| Heptane | Non-Polar | < 1 |

| Water | Aqueous | < 0.1 |

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis and storage. Forced degradation studies are an indispensable tool in this endeavor, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2).[1]

Inherent Chemical Liabilities and Predicted Degradation Pathways

The molecule possesses two primary sites of chemical instability:

-

The Epoxide Ring: This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is catalyzed by both acid and base.

-

The Ethyl Ester: This functional group can undergo hydrolysis to the corresponding carboxylic acid, a reaction that is also catalyzed by acid and base.

Predicted Degradation Pathways

Caption: Primary degradation pathways of the target molecule.

Protocol for a Comprehensive Forced Degradation Study

This study is designed to intentionally degrade the molecule to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to 80°C.

-

Photodegradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute.

-

Analyze all samples using a reversed-phase HPLC method with a photodiode array (PDA) detector. The use of a mass spectrometer (MS) detector is highly recommended for impurity identification.

-

-

Data Analysis:

-

Develop an HPLC method that separates the parent compound from all major degradation products.

-

Characterize the degradation products using their retention times, UV spectra, and mass-to-charge ratios.

-

Determine the peak purity of the parent compound in the stressed samples to confirm the stability-indicating nature of the method.

-

Workflow for Forced Degradation Study

Caption: Workflow for a comprehensive forced degradation study.

Recommendations for Storage and Handling

Based on the inherent chemical liabilities of this compound, the following storage and handling procedures are recommended to maintain its purity and integrity:

-

Temperature: Store in a cool, dry place, ideally under refrigeration (2-8°C).

-

Atmosphere: For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Light: Protect from light by using amber vials or storing in the dark.

-

Avoid Contaminants: Ensure storage containers are free from acidic or basic residues.

Conclusion

The successful utilization of this compound in pharmaceutical development is contingent upon a rigorous understanding of its solubility and stability. This guide has provided a framework for the systematic evaluation of these properties, grounded in established scientific principles and regulatory expectations. By implementing these protocols, researchers can de-risk their development programs, ensure the quality of their intermediates, and ultimately contribute to the creation of safe and effective medicines.

References

-

Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

ICH. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Retrieved from [Link]

-

The Journal of Physical Chemistry. (1962). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formation of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive overview of the mechanism of formation for 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester, a key intermediate in the synthesis of various pharmaceutical compounds. The primary synthetic route, a Williamson ether synthesis under phase-transfer catalysis (PTC) conditions, is discussed in detail. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and outlines methods for the characterization of the final product. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule incorporating both an ester and a reactive epoxide ring. This unique structural combination makes it a versatile building block in medicinal chemistry and drug development. The phenylacetic acid ester moiety is a common scaffold in a variety of therapeutic agents, while the oxirane (epoxide) group allows for facile nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. Its application spans the synthesis of beta-blockers, antiviral agents, and other pharmacologically active compounds. A thorough understanding of its formation is therefore crucial for the efficient and controlled synthesis of these important molecules.

The Core Synthesis: A Williamson Ether Synthesis Approach

The most prevalent and efficient method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the coupling of an alkoxide (in this case, a phenoxide) with an alkyl halide to form an ether.[1][2] In this specific synthesis, the reactants are ethyl 4-hydroxyphenylacetate and epichlorohydrin.

The Fundamental Reaction

The overall reaction can be depicted as follows:

This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxyphenylacetate, forming the more nucleophilic phenoxide ion.

The Mechanistic Pathway: Unraveling the Reaction Steps

The formation of this compound proceeds through a well-defined mechanistic sequence. To enhance reaction efficiency and overcome phase limitations between the aqueous base and the organic reactants, phase-transfer catalysis (PTC) is commonly employed.[3]

Step 1: In-situ Formation of the Phenoxide Nucleophile

The synthesis commences with the deprotonation of the weakly acidic phenolic hydroxyl group of ethyl 4-hydroxyphenylacetate by a strong base, typically sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4] This acid-base reaction generates the sodium or potassium salt of the phenoxide, which is a potent nucleophile.

The Role of Phase-Transfer Catalysis (PTC)

Due to the poor solubility of the inorganic base in the organic reaction medium, a phase-transfer catalyst is essential to facilitate the reaction.[3] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a common choice. The lipophilic quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) to form an ion pair (Q⁺ArO⁻) that is soluble in the organic phase. This shuttling of the nucleophile from the aqueous or solid phase to the organic phase where the electrophile (epichlorohydrin) resides is the cornerstone of PTC.[5]

Step 2: Nucleophilic Attack and Epoxide Ring Formation

Once in the organic phase, the phenoxide ion attacks the primary carbon of epichlorohydrin in a classic SN2 reaction, displacing the chloride leaving group. This initially forms a chlorohydrin intermediate. The reaction is then followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the desired epoxide ring.[6]

The following Graphviz diagram illustrates the key steps of the phase-transfer catalyzed Williamson ether synthesis:

Figure 1: Mechanism of phase-transfer catalyzed synthesis.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating experimental workflow for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 4-hydroxyphenylacetate | 180.19 | 10 | 1.80 g |

| Epichlorohydrin | 92.52 | 20 | 1.85 g (1.56 mL) |

| Sodium Hydroxide (NaOH) | 40.00 | 15 | 0.60 g |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1 | 0.32 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Water (deionized) | - | - | 50 mL |

| Brine (saturated NaCl solution) | - | - | 20 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Reaction Setup and Procedure

-

Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-hydroxyphenylacetate (1.80 g, 10 mmol), epichlorohydrin (1.85 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (0.60 g, 15 mmol) in 10 mL of deionized water. Add the NaOH solution dropwise to the reaction mixture at room temperature over a period of 15 minutes with vigorous stirring.

-

Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

-

Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Add 20 mL of dichloromethane and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound as a colorless to pale yellow oil.

The following diagram outlines the experimental workflow:

Figure 2: Experimental workflow for the synthesis.

Causality Behind Experimental Choices and Potential Side Reactions

-

Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to drive the reaction to completion and minimize the formation of dimeric byproducts where a second molecule of ethyl 4-hydroxyphenylacetate reacts with the newly formed epoxide.

-

Choice of Base and Catalyst: Sodium hydroxide is a cost-effective and strong base for deprotonating the phenol. TBAB is an efficient and commonly used phase-transfer catalyst for this type of reaction.

-

Temperature Control: The reaction temperature is maintained at 60-70°C to ensure a reasonable reaction rate without promoting significant side reactions, such as the hydrolysis of the epoxide ring or the ester group.

-

Potential Side Reactions:

-

Hydrolysis of the Epoxide: The presence of water and hydroxide ions can lead to the ring-opening of the epoxide to form a diol.

-

Polymerization: The epoxide can react with another phenoxide molecule, leading to the formation of oligomers or polymers.

-

Hydrolysis of the Ester: Under prolonged basic conditions, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid.

-

Characterization of this compound: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet and quartet), the benzylic protons, the aromatic protons (showing para-substitution), and the characteristic signals for the oxirane ring protons (a multiplet for the CH group and two doublets of doublets for the CH₂ group). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the ethyl group, and the two distinct carbons of the epoxide ring.[7][8] |

| IR | A strong absorption band for the C=O stretching of the ester group (around 1730 cm⁻¹), C-O-C stretching bands for the ether linkage, and characteristic bands for the epoxide ring (around 1250 and 915 cm⁻¹).[9] |

| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of the product (C₁₃H₁₆O₄, MW = 236.26 g/mol ). Fragmentation patterns would likely show the loss of the ethoxy group and cleavage of the ether linkage. |

Conclusion

The synthesis of this compound via a phase-transfer catalyzed Williamson ether synthesis is a robust and efficient method. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of this valuable intermediate. The detailed protocol and characterization guidelines provided in this document serve as a reliable resource for scientists and professionals in the field of drug discovery and development, enabling the consistent and reproducible synthesis of this key building block.

References

- Ge, X., Liu, Y., & Li, Y. (2013). Synthesis and Crystal Structure of (E)-2,4-dimethoxy-6-(4-methoxystyryl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1677.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0239392). Retrieved from [Link]

- The Royal Society of Chemistry. (2012).

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

- Ge, X., et al. (2013). Synthesis and structure of ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate. Acta Crystallographica Section E: Structure Reports Online, E69(11), o1677.

-

PubChem. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid, 4-hydroxy-, ethyl ester. Retrieved from [Link]

- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4545-4554.

-

NIST. (n.d.). 4-Methoxyphenylacetic acid ethyl ester. Retrieved from [Link]

-

PTC Organics, Inc. (n.d.). Solvent-Free PTC Etherification with Epichlorohydrin. Retrieved from [Link]

- Rowell, R. M., & Chen, G. C. (1994). Epichlorohydrin coupling reactions with wood.

- Wang, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad073.

-

PubChem. (n.d.). Ethyl 4-hydroxyphenylacetate. Retrieved from [Link]

-

Beilstein Journals. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]

- Liu, Z., et al. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation.

- Prabhakaran, J., et al. (2004). Chiral Synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-173.

- Dąbrowski, R., et al. (2022). Synthesis and Characterization of New Chiral Smectic Four-Ring Esters. Molecules, 27(19), 6523.

-

ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid, ethyl ester. Retrieved from [Link]

Sources

- 1. Ethyl phenylacetate(101-97-3) 13C NMR [m.chemicalbook.com]

- 2. Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iajpr.com [iajpr.com]

- 4. Ethyl 2-[(E)-({2,4-dimethoxy-6-[2-(4-methoxyphenyl)ethenyl]benzylidene}amino)oxy]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phasetransfer.com [phasetransfer.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. hmdb.ca [hmdb.ca]

The Lynchpin Intermediate: A Technical Guide to the Applications of 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester in Organic Synthesis

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic deployment of multifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester emerges as a compound of significant interest, particularly for researchers, scientists, and professionals in drug development. Its molecular framework, featuring a reactive epoxide ring, an aromatic core, and an ester moiety, offers a triad of synthetic handles that can be selectively manipulated to forge a diverse array of valuable compounds. This guide provides an in-depth exploration of the core applications of this versatile intermediate, grounded in established principles of chemical reactivity and supported by field-proven insights. We will delve into the mechanistic underpinnings of its key transformations and present representative protocols to empower the synthetic chemist in leveraging its full potential.

Core Reactivity: The Epoxide Ring as a Synthetic Linchpin

The synthetic utility of this compound is predominantly dictated by the high ring strain of its oxirane moiety.[1] This inherent strain renders the epoxide susceptible to nucleophilic attack, leading to a ring-opening reaction that serves as the cornerstone of its application.[1] This transformation can be orchestrated under both basic and acidic conditions, each offering distinct mechanistic pathways and regiochemical outcomes.

Base-Catalyzed Epoxide Ring-Opening: A Regioselective Approach

Under basic or nucleophilic conditions, the ring-opening of the epoxide proceeds via a classic S(_N)2 mechanism.[1] The nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. A subsequent protonation step then yields the final product.[1]

A critical aspect of this reaction is its regioselectivity. In the case of the monosubstituted epoxide in our title compound, the nucleophilic attack will preferentially occur at the less sterically hindered terminal carbon of the oxirane ring. This predictable regioselectivity is a significant advantage in synthetic planning, ensuring the formation of a specific constitutional isomer.

Key Nucleophiles in Base-Catalyzed Ring-Opening:

| Nucleophile | Product Class | Potential Applications |

| Amines (R-NH(_2)) | Amino alcohols | Pharmaceuticals (e.g., β-blockers) |

| Alkoxides (R-O | Glycol ethers | Solvents, polymers |

| Thiolates (R-S | Thioethers | Agrochemicals, material science |

| Grignard Reagents (R-MgX) | Alcohols | C-C bond formation |

Acid-Catalyzed Epoxide Ring-Opening: Modulating Reactivity and Regiochemistry

In the presence of an acid catalyst, the epoxide oxygen is first protonated, significantly enhancing the electrophilicity of the ring carbons and making it a better leaving group. A weak nucleophile can then attack the protonated epoxide.

For monosubstituted epoxides such as the one in our title compound, the S(_N)2-like attack at the less substituted carbon still predominates. However, it is crucial to note that for more substituted epoxides, the regiochemical outcome under acidic conditions can be more complex, sometimes favoring attack at the more substituted carbon due to the development of a partial positive charge that is better stabilized at that position (an S(_N)1-like character).

Visualizing the Reaction Pathways

Caption: Mechanistic pathways for epoxide ring-opening.

Application Showcase: Synthesis of β-Adrenergic Blocking Agents

A prime and commercially significant application of this compound is its role as a key intermediate in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. The molecular scaffold of this intermediate is pre-disposed for the facile construction of the aryloxypropanolamine pharmacophore characteristic of many drugs in this class.

Notably, this compound is recognized as a potential impurity in the synthesis of Metoprolol, a widely prescribed beta-blocker for treating cardiovascular conditions.[1] This strongly implies its use as a direct precursor in industrial manufacturing routes.

Representative Protocol: Synthesis of a Metoprolol Precursor

The following protocol outlines a representative procedure for the reaction of this compound with isopropylamine, the key step in the synthesis of a Metoprolol precursor. This protocol is based on established principles of epoxide chemistry.

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable protic solvent such as isopropanol or ethanol.

-

Addition of Amine: To the stirred solution, add isopropylamine (a slight excess, e.g., 1.2-1.5 equivalents). The use of an excess of the amine can help to drive the reaction to completion and minimize the formation of dimeric byproducts.

-

Reaction Conditions: The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent and excess amine are removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired amino alcohol.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a beta-blocker precursor.

Subsequent Transformation: Hydrolysis to the Active Pharmaceutical Ingredient

The resulting amino alcohol is the ethyl ester of the final drug. To obtain the active pharmaceutical ingredient (the carboxylic acid), a final hydrolysis step is required. This can be achieved under either acidic or basic conditions. For instance, treatment with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup, will efficiently cleave the ester to afford the target carboxylic acid.

Expanding the Synthetic Horizon: Beyond Beta-Blockers

The synthetic potential of this compound is not limited to the synthesis of beta-blockers. The versatile reactivity of its functional groups opens doors to a wide range of other molecular scaffolds.

Accessing Chiral Molecules: The Path to Enantiopure Compounds

The title compound is a racemic mixture. For many pharmaceutical applications, a single enantiomer is required to ensure optimal efficacy and minimize side effects. There are two primary strategies to access enantiomerically pure derivatives:

-

Chiral Resolution: The carboxylic acid obtained after hydrolysis of the ester can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by crystallization. Alternatively, the ester itself could potentially be resolved using enzymatic methods.

-

Asymmetric Synthesis: While not starting from the racemic title compound, an asymmetric epoxidation of the corresponding allylic precursor would yield an enantiomerically enriched epoxide, which could then be carried forward in the synthesis.

A Platform for Diverse Molecular Libraries

By employing a variety of nucleophiles in the epoxide ring-opening reaction, a diverse library of compounds can be generated. For example, reaction with different primary or secondary amines can lead to a range of beta-blocker analogues for structure-activity relationship (SAR) studies. Similarly, reaction with thiols, alcohols, or carbon nucleophiles can generate novel compounds for screening in various biological assays.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its combination of a reactive epoxide, a stable aromatic core, and a modifiable ester group makes it a highly valuable and versatile intermediate in organic synthesis. While its application in the synthesis of beta-blockers is well-established, the potential for its use in the construction of other complex molecules and diverse chemical libraries remains a fertile ground for future research and development. The principles and protocols outlined in this guide provide a solid foundation for chemists to explore and exploit the full synthetic potential of this remarkable building block.

References

-

Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]

-

Master Organic Chemistry. Opening of Epoxides With Acid. (2015). Available at: [Link]

-

Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

-

Wikipedia. Epoxide. Available at: [Link]

-

Pharmaffiliates. This compound. Available at: [Link]

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (2024). Available at: [Link]

-

Wikipedia. Chiral resolution. Available at: [Link]

Sources

A-Technical-Guide-to-4-2-Oxiranylmethoxy-benzeneacetic-Acid-Ethyl-Ester-as-a-Chiral-Building-Block

A Senior Application Scientist's In-depth Technical Guide on the Utility of Ethyl 4-(oxiran-2-ylmethoxy)phenylacetate in Chiral Synthesis

Introduction: Unlocking Stereospecific Pathways in Drug Development

In the landscape of modern medicinal chemistry, the synthesis of enantiomerically pure compounds is paramount. Chiral drugs constitute a significant portion of pharmaceuticals, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful.[1] This necessitates the use of versatile and reliable chiral building blocks in drug synthesis. "4-(2-Oxiranylmethoxy)benzeneacetic Acid Ethyl Ester," also known as ethyl 4-(oxiran-2-ylmethoxy)phenylacetate, has emerged as a critical intermediate, particularly in the synthesis of β-adrenergic blocking agents (β-blockers). This guide provides a comprehensive overview of this compound, from its synthesis and chiral resolution to its application in the stereospecific synthesis of active pharmaceutical ingredients (APIs).

Core Molecular Attributes and Synthesis

Chemical Identity:

| Attribute | Value |